[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol, trifluoroacetic acid, cis
Description
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol, trifluoroacetic acid, cis is a complex organic compound that features a four-membered azetidine ring with hydroxymethyl substituents
Properties
CAS No. |
2728725-24-2 |
|---|---|
Molecular Formula |
C7H12F3NO4 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as azetidine derivatives and formaldehyde.
Reaction Conditions: The key steps involve the formation of the azetidine ring, followed by the introduction of hydroxymethyl groups. This can be achieved through a series of nucleophilic substitution and reduction reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis efficiently.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include:
Aldehydes and Carboxylic Acids: From oxidation reactions.
Methyl Derivatives: From reduction reactions.
Substituted Azetidines: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The azetidine ring provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents.
(2S,4R)-4-(hydroxymethyl)azetidine-2-carboxylic acid: A closely related compound with a carboxylic acid group instead of a hydroxymethyl group.
(2S,4R)-4-(hydroxymethyl)azetidin-2-one: A compound with a ketone group in place of one of the hydroxymethyl groups.
Uniqueness
[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol is unique due to its specific stereochemistry and the presence of trifluoroacetic acid, which can influence its reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
